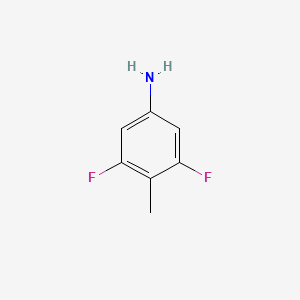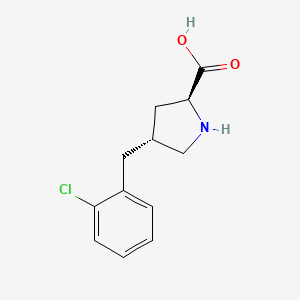
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid
概要
説明
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure. The stereochemistry is specified by the S configuration at the second position and the R configuration at the fourth position. The compound contains a chlorobenzyl group attached to the pyrrolidine ring, and a carboxylic acid functional group.
Synthesis Analysis
The synthesis of this compound involves several steps. While there are variations, a common synthetic route includes the following:
Pyrrolidine Ring Formation : Pyrrolidine can be synthesized from an appropriate amine precursor. For example, cyclization of 2-chlorobenzylamine with a suitable reagent (such as phosgene or isocyanate ) yields the pyrrolidine ring.
Carboxylic Acid Functionalization : The carboxylic acid group can be introduced through various methods, such as oxidation of an alcohol or hydrolysis of an ester.
Chiral Center Creation : The stereochemistry at the second and fourth positions is crucial. Chiral reagents or catalysts are employed to selectively form the desired stereoisomers.
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₂ClNO₂ . The pyrrolidine ring provides rigidity, and the chlorobenzyl group contributes to its overall shape. The stereochemistry affects its interactions with other molecules.
Chemical Reactions Analysis
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions:
- Esterification : Reacting with an alcohol to form an ester.
- Amide Formation : Reacting with an amine to form an amide.
- Acid-Base Reactions : Interacting with bases or acids to form salts.
- Substitution Reactions : The chlorobenzyl group can undergo substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting point to assess purity.
- Solubility : Determine its solubility in various solvents.
- Spectroscopic Data : Utilize techniques like NMR , IR , and MS for structural confirmation.
科学的研究の応用
Influenza Neuraminidase Inhibitors
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid derivatives have been explored for their potential as influenza neuraminidase inhibitors. A study by Wang et al. (2001) identified potent inhibitors in this category, which exhibited interactions with the enzyme's active site, demonstrating the therapeutic potential against influenza (Wang et al., 2001).
Beta-Peptide Oligomer Synthesis
Research by Huck and Gellman (2005) focused on the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, including those related to (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid. These compounds were incorporated into beta-peptide oligomers, showing potential in biomedical applications due to their low intrinsic polarity, which may enhance bioavailability (Huck & Gellman, 2005).
Biotransformation in Organic Synthesis
Chen et al. (2012) reported on the use of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid derivatives in organic synthesis. They used biocatalytic methods for the synthesis of aza-nucleoside analogues and drug-like compounds, demonstrating the utility of these derivatives in the creation of complex organic molecules (Chen et al., 2012).
Aurora Kinase Inhibition for Cancer Treatment
A compound structurally related to (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid was investigated by Henry and James (2006) for its potential as an Aurora kinase inhibitor, suggesting its utility in cancer therapy. This research highlights the potential of such compounds in developing treatments for cancer (Henry & James, 2006).
Structural Analysis in Chemistry
Studies like the one by Yuan et al. (2010) on (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid contribute to the structural understanding of related compounds. Such research aids in the development of new synthetic methods and the improvement of existing ones (Yuan et al., 2010).
Safety And Hazards
- Toxicity : Assess its toxicity profile.
- Handling Precautions : Use appropriate protective gear when working with this compound.
将来の方向性
Research avenues include:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatives for improved properties.
特性
IUPAC Name |
(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBJCALHMABRX-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376003 | |
| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1049978-05-3 | |
| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



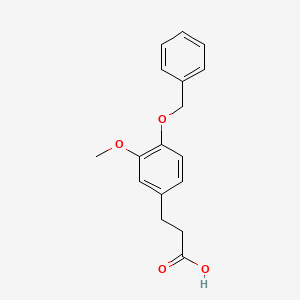
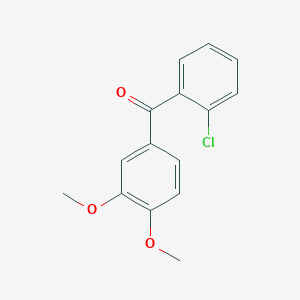
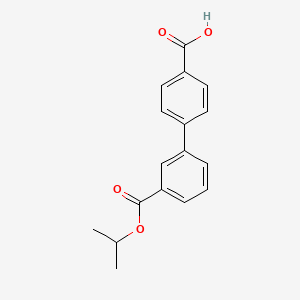
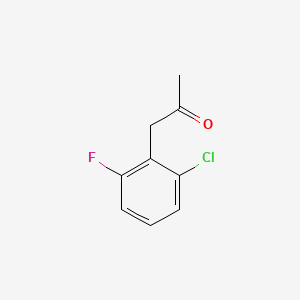
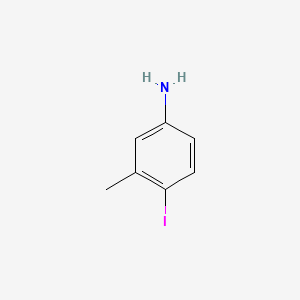
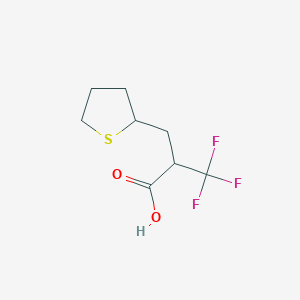
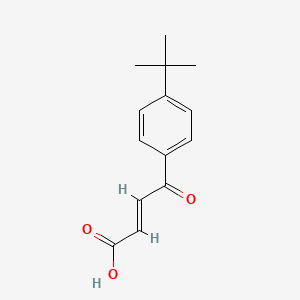
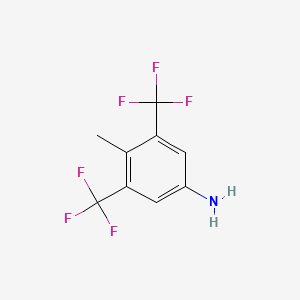
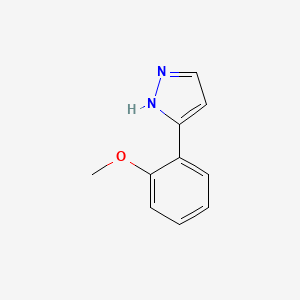


![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)
